molecular formula C15H18N4O3S B3747967 N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide

N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide

Cat. No.: B3747967
M. Wt: 334.4 g/mol
InChI Key: UTNSJBYIQUETMW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a nitrophenyl group, and a sulfanylacetamide moiety, making it a subject of interest for chemists and biochemists.

Preparation Methods

The synthesis of N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the nitrophenyl group. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide . This reaction forms the intermediate compound, which is then further reacted with diethylamine to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, sodium borohydride, and hydrazine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzyme activity, while the nitrophenyl group can participate in redox reactions, affecting cellular pathways . The sulfanylacetamide moiety may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.

Properties

IUPAC Name

N,N-diethyl-2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-18(4-2)14(20)10-23-15-16-9-13(17-15)11-5-7-12(8-6-11)19(21)22/h5-9H,3-4,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNSJBYIQUETMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=C(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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